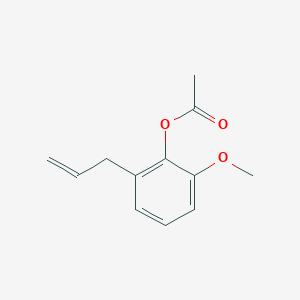
2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester, also known as methyl eugenol acetate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from eugenol, a naturally occurring compound found in various essential oils, including clove oil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (2-methoxy-6-prop-2-enylphenyl) ester typically involves the esterification of eugenol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Eugenol+Acetic AcidH2SO4Acetic Acid (2-methoxy-6-prop-2-enylphenyl) Ester+Water
Industrial Production Methods
In an industrial setting, the esterification process is carried out in large reactors where eugenol and acetic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to accelerate the reaction, and the resulting ester is purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of eugenol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Eugenol and acetic acid.
Oxidation: Various oxidation products, including aldehydes and ketones.
Substitution: Substituted esters or other functionalized compounds.
Scientific Research Applications
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of acetic acid (2-methoxy-6-prop-2-enylphenyl) ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
Comparison with Similar Compounds
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester can be compared with other esters derived from eugenol and similar phenolic compounds:
Eugenol Acetate: Similar structure but lacks the methoxy group.
Methyl Eugenol: Similar structure but lacks the acetyl group.
Isoeugenol Acetate: Similar structure but with a different position of the double bond in the propyl chain.
These compounds share similar chemical properties but differ in their specific biological activities and applications.
Properties
CAS No. |
2173-78-6 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2-methoxy-6-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-6-10-7-5-8-11(14-3)12(10)15-9(2)13/h4-5,7-8H,1,6H2,2-3H3 |
InChI Key |
FNOVQBQFVSDKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



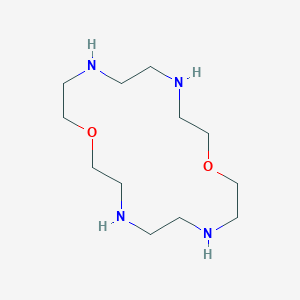

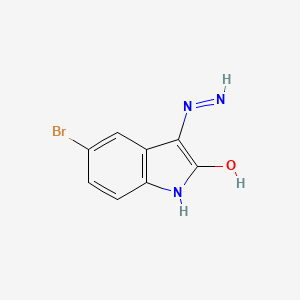

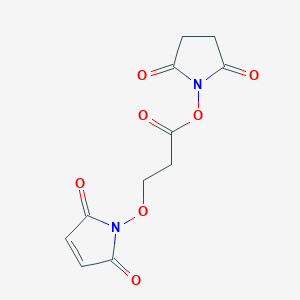
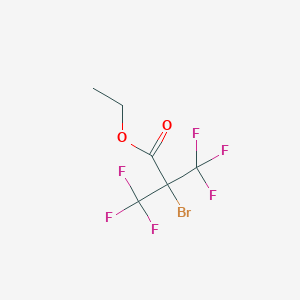
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
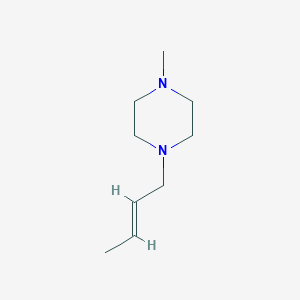
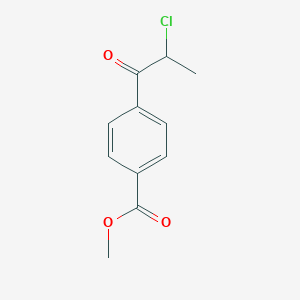
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
